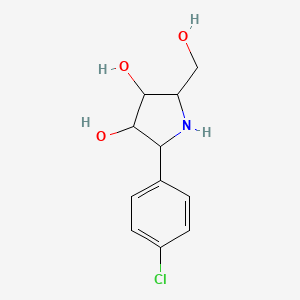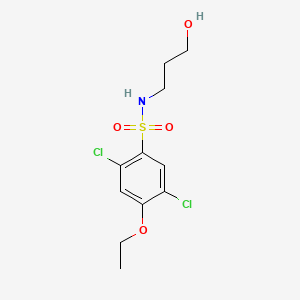
C.I. Reactive Blue 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Reactive Blue 9 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, particularly cellulose fibers, making them highly effective for textile dyeing. This compound is widely used in the textile industry due to its vibrant color and excellent fastness properties.
Vorbereitungsmethoden
The synthesis of C.I. Reactive Blue 9 involves several steps, starting with the preparation of the chromophore, which is typically an anthraquinone derivative. The chromophore is then reacted with a reactive group, such as a vinyl sulfone or a chlorotriazine, under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
C.I. Reactive Blue 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The reactive groups in the dye can undergo substitution reactions with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds with the substrate. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
C.I. Reactive Blue 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the paper and leather industries for coloring products.
Wirkmechanismus
The mechanism of action of C.I. Reactive Blue 9 involves the formation of covalent bonds with nucleophilic sites on the substrate, such as hydroxyl groups in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the substrate, providing excellent wash-fastness and light-fastness properties. The molecular targets include the hydroxyl groups in cellulose, and the pathways involved are primarily nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
C.I. Reactive Blue 9 can be compared with other reactive dyes, such as:
C.I. Reactive Blue 19: Another anthraquinone-based dye with similar properties but different reactive groups.
C.I. Reactive Red 195: A reactive dye with a different chromophore and reactive groups, used for dyeing cellulose fibers.
C.I. Reactive Yellow 145: A reactive dye with a different chromophore and reactive groups, used for dyeing cellulose fibers. The uniqueness of this compound lies in its specific chromophore and reactive groups, which provide distinct color properties and reactivity.
Eigenschaften
CAS-Nummer |
12225-37-5 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





